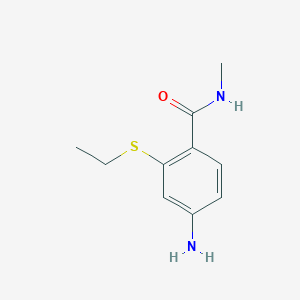
4-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by a methyl group at the 4-position and a 2-methylbutan-2-yl group at the 3-position, with an amine group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable 1,3-dicarbonyl compound with hydrazine or its derivatives. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Alkylation: The next step involves the alkylation of the pyrazole ring
Amination: The final step is the introduction of the amine group at the 5-position. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting any potential carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for the development of bioactive molecules, including enzyme inhibitors and receptor agonists or antagonists.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. Pyrazole derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds, while the hydrophobic 2-methylbutan-2-yl group can interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-dimethylpyrazole: Lacks the 2-methylbutan-2-yl group, making it less hydrophobic.
4-methyl-1H-pyrazol-5-amine: Lacks the 2-methylbutan-2-yl group, affecting its steric and electronic properties.
3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine: Lacks the methyl group at the 4-position, altering its reactivity.
Uniqueness
4-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine is unique due to the combination of its substituents, which confer specific steric and electronic properties. These features make it a versatile compound for various applications, distinguishing it from other pyrazole derivatives.
Propiedades
Fórmula molecular |
C9H17N3 |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
4-methyl-5-(2-methylbutan-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-5-9(3,4)7-6(2)8(10)12-11-7/h5H2,1-4H3,(H3,10,11,12) |
Clave InChI |
LDTVQWFRPCJLLA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=C(C(=NN1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13080516.png)
![2-(Ethoxymethylidene)spiro[4.4]nonan-1-one](/img/structure/B13080517.png)


![3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13080531.png)




![2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13080568.png)




